molecular formula C5H3ClFIN2 B13927713 6-Chloro-5-fluoro-3-iodopyridin-2-amine

6-Chloro-5-fluoro-3-iodopyridin-2-amine

Katalognummer: B13927713
Molekulargewicht: 272.45 g/mol
InChI-Schlüssel: BRBOOKFVHCYYKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-fluoro-3-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3ClFIN2 and a molecular weight of 272.45 g/mol . This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, fluorine, and iodine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with chlorine, fluorine, and iodine sources under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-fluoro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to the formation of different pyridine oxides or reduced pyridine compounds .

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-fluoro-3-iodopyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 6-Chloro-5-fluoro-3-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-5-fluoro-3-iodopyridin-2-amine is unique due to the specific combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C5H3ClFIN2

Molekulargewicht

272.45 g/mol

IUPAC-Name

6-chloro-5-fluoro-3-iodopyridin-2-amine

InChI

InChI=1S/C5H3ClFIN2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)

InChI-Schlüssel

BRBOOKFVHCYYKD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=C1I)N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.